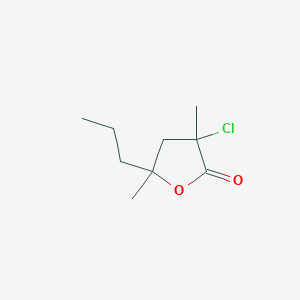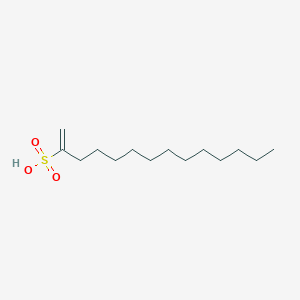
Tetradec-1-ene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-1-ene-2-sulfonic acid: is an organic compound with the molecular formula C14H28O3S It is a sulfonic acid derivative of tetradecene, characterized by the presence of a sulfonic acid group attached to the second carbon of the tetradecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradec-1-ene-2-sulfonic acid typically involves the sulfonation of tetradecene. One common method is the reaction of tetradecene with sulfur trioxide (SO3) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The process involves the continuous addition of tetradecene and sulfur trioxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradec-1-ene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the tetradecene chain can be reduced to form saturated sulfonic acids.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Sulfonates and sulfoxides.
Reduction: Saturated sulfonic acids.
Substitution: Sulfonamides and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradec-1-ene-2-sulfonic acid is used as a surfactant in various chemical processes. Its ability to lower surface tension makes it valuable in emulsification and dispersion applications.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives have potential applications in drug delivery systems. Their ability to form micelles can be exploited to deliver hydrophobic drugs in aqueous environments.
Industry: In the industrial sector, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties enhance the cleaning efficiency of these products.
Wirkmechanismus
The mechanism of action of tetradec-1-ene-2-sulfonic acid involves its interaction with lipid bilayers and proteins. The sulfonic acid group can form hydrogen bonds with polar head groups of lipids, while the hydrophobic tetradecene chain interacts with the lipid tails. This dual interaction disrupts the lipid bilayer, leading to increased membrane permeability. In drug delivery, this property is utilized to enhance the uptake of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-Tetradecene: A hydrocarbon with a similar tetradecene chain but lacking the sulfonic acid group.
Tetradecane: A saturated hydrocarbon with no double bonds or functional groups.
Sodium dodecyl sulfate (SDS): A surfactant with a similar sulfonic acid group but a shorter alkyl chain.
Uniqueness: Tetradec-1-ene-2-sulfonic acid is unique due to the presence of both a double bond and a sulfonic acid group. This combination imparts distinct chemical reactivity and amphiphilic properties, making it versatile for various applications. Unlike 1-tetradecene and tetradecane, it can participate in a wider range of chemical reactions due to the sulfonic acid group. Compared to SDS, its longer alkyl chain provides different surfactant properties, such as lower critical micelle concentration and higher hydrophobicity.
Eigenschaften
CAS-Nummer |
89827-15-6 |
|---|---|
Molekularformel |
C14H28O3S |
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
tetradec-1-ene-2-sulfonic acid |
InChI |
InChI=1S/C14H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18(15,16)17/h2-13H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
HQEZYJSQUXNQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


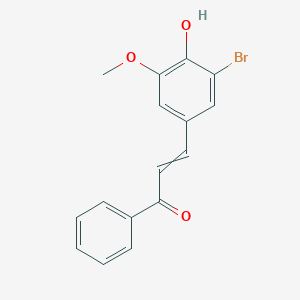
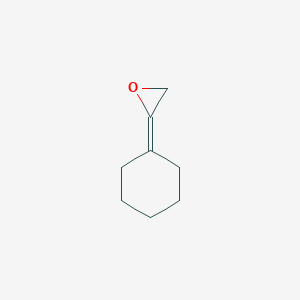
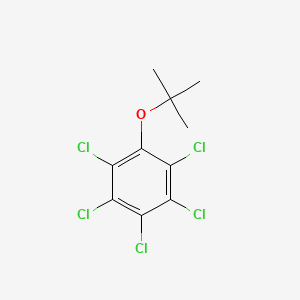

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
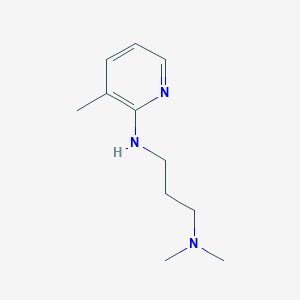

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
